

Application Notes and Protocols for the Quantification of FR901379

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Compound of Interest

Compound Name: FR 901379
CAS No.: 144371-88-0
Cat. No.: B15582353

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of FR901379, a crucial precursor for the antifungal agent micafungin. The primary technique discussed is High-Performance Liquid Chromatography (HPLC), a robust and widely adopted method for analyzing FR901379 in complex matrices such as fermentation broths.

Introduction

FR901379 is a nonribosomal cyclic hexapeptide with a fatty acid side chain, produced by the filamentous fungus *Coleophoma empetri*.^[1] It serves as the starting material for the semi-synthesis of micafungin, an important echinocandin antifungal drug.^{[2][3]} Accurate and precise quantification of FR901379 is paramount during fermentation development, process optimization, and quality control to ensure efficient production of micafungin.^{[4][5]} The methods outlined below provide a comprehensive guide for researchers engaged in these activities.

Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and reliable method for the quantification of FR901379.[6][7][8] This technique separates FR901379 from other components in the sample based on its hydrophobicity, allowing for its accurate measurement.

Experimental Protocol: HPLC Quantification of FR901379 in Fermentation Broth

This protocol details the steps for sample preparation and HPLC analysis of FR901379 from *C. empetri* fermentation cultures.

1. Sample Preparation:

- Collect 1 mL of the fermentation broth.
- Add a four-fold volume of methanol (e.g., 4 mL) to the broth.[8]
- Vortex the mixture vigorously at approximately 2600 rpm for 1 hour at room temperature to ensure complete extraction of FR901379.[8]
- Centrifuge the sample at 10,000 x g for 5 minutes to pellet the mycelia and other solid debris.[6][7]
- Carefully collect the supernatant for HPLC analysis.

2. HPLC System and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector is suitable.
- Column: A reverse-phase C18 column (e.g., Agilent, 4.6 x 150 mm, 5 µm) is recommended.[2][8]
- Mobile Phase A: Deionized water with 0.05% trifluoroacetic acid (TFA).[2][8]
- Mobile Phase B: Acetonitrile with 0.05% trifluoroacetic acid (TFA).[2][8]
- Flow Rate: 1.0 mL/min.[2][3]
- Detection Wavelength: 210 nm.[6][7][8]

- Injection Volume: 20 μ L.[3]

3. Gradient Elution Program:

The following gradient program has been shown to be effective for the separation of FR901379:

Time (minutes)	% Mobile Phase B (Acetonitrile w/ 0.05% TFA)
0 - 3	5% - 40%
3 - 15	40% - 60%
15 - 20	100%
20 - 23	5%

Table 1: HPLC Gradient Elution Program.[2]

4. Quantification:

- Prepare a standard curve using a certified reference standard of FR901379 at various known concentrations.
- The amount of FR901379 in the samples is quantified by comparing the peak area of the analyte with the standard curve.[2]

Alternative Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While HPLC-UV is a robust method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, which can be advantageous for detecting low concentrations of FR901379 or for analyzing samples with complex matrices.[9][10] LC-MS/MS is a powerful tool for multi-analyte detection and can be adapted for FR901379 quantification. [11]

Conceptual Protocol for LC-MS/MS Analysis

A detailed protocol for FR901379 is not readily available in the provided search results, but a general workflow can be outlined:

- **Sample Preparation:** Similar extraction procedures as for HPLC can be used, potentially with a "dilute and shoot" approach where the extract is simply diluted before injection to minimize matrix effects.[9]
- **LC Separation:** A UHPLC system with a C18 column would provide rapid and efficient separation.
- **Mass Spectrometry:** A tandem quadrupole mass spectrometer (TQ-S) operating in Multiple Reaction Monitoring (MRM) mode would provide high selectivity and sensitivity.[9] Specific precursor and product ion transitions for FR901379 would need to be determined.
- **Internal Standard:** The use of a stable isotope-labeled internal standard, such as [¹³C₆]-micafungin for micafungin analysis, is recommended for the highest accuracy and precision. [10]

Data Presentation

The following tables summarize quantitative data on FR901379 production from various studies, showcasing the utility of the described analytical methods.

Strain	FR901379 Titer (g/L)	Fold Increase vs. Wild-Type	Reference
C. empetri MEFC09 (Wild-Type)	~0.2 - 0.3	-	[6][7]
Mutant Z40-23	0.73	3.7	[6]
Mutant ZZ-138	1.12	5.6	[6]
Engineered Strain (overexpressing mcfJ)	1.3	4.3 - 6.5	[2][8]
Engineered Strain (co-expressing mcfJ, mcfF, mcfH)	4.0 (fed-batch)	~13 - 20	[2][8]

Table 2: FR901379 Titers in Different *C. empetri* Strains.

Visualizations

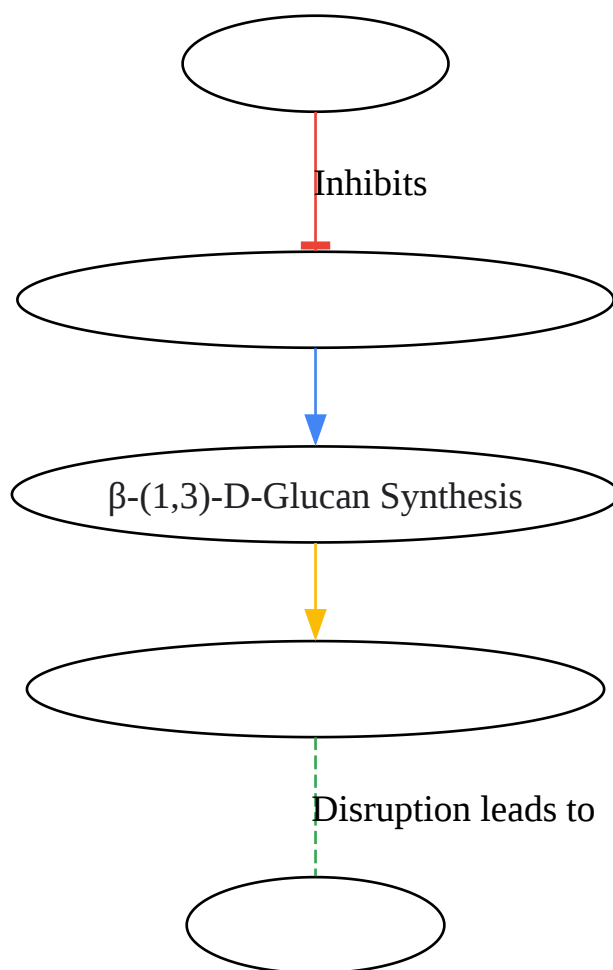
Experimental Workflow for HPLC Quantification



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Caption: Workflow for FR901379 quantification by HPLC.

Mechanism of Action of FR901379dot



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